(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
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Overview
Description
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a synthetic organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by acidification to yield the desired thiazolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene expression: The compound could influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A related compound with similar structural features.
2,4-Thiazolidinedione derivatives: Compounds with modifications at various positions on the thiazolidine ring.
Uniqueness
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolidine derivatives.
Biological Activity
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in the fields of oncology and diabetes management.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₉NO₄S, with a molecular weight of 203.22 g/mol. The compound features a thiazolidine ring that is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and disease progression.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are critical in cellular responses.
- Gene Expression Modulation : This compound may influence gene expression, leading to alterations in cellular function and behavior.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. A study investigated its antiproliferative effects on several human cancer cell lines:
Cell Line | IC₅₀ (µM) | Reference |
---|---|---|
Panc-1 (Pancreas) | 1.20 | |
MCF-7 (Breast) | 1.40 | |
HT-29 (Colon) | 1.65 | |
A-549 (Lung) | 1.70 |
These findings indicate that the compound is comparable to established anticancer agents like doxorubicin.
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic potential. In vitro studies using alloxan-induced diabetic models revealed that it significantly lowered blood glucose levels, suggesting its utility in diabetes management. The following table summarizes the antidiabetic activity compared to standard drugs:
Case Studies
- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of thiazolidine derivatives including this compound. The compound showed significant activity in reducing seizure frequency in animal models .
- Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were assessed against CEM cells, yielding an IC₅₀ value of 9.6 µM. The study concluded that the compound induces apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the thiazolidine ring can significantly influence potency and selectivity towards specific targets . For example, modifications at the 5-position have been shown to enhance anticancer activity.
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXQUQKCOPKASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383149 |
Source
|
Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499199-10-9 |
Source
|
Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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